molecular formula C29H22Cl4N2O4 B11565591 Propane-2,2-diyldibenzene-4,1-diyl bis[(3,4-dichlorophenyl)carbamate] CAS No. 143537-64-8

Propane-2,2-diyldibenzene-4,1-diyl bis[(3,4-dichlorophenyl)carbamate]

Cat. No.: B11565591
CAS No.: 143537-64-8
M. Wt: 604.3 g/mol
InChI Key: YDMKHMXIENHLPW-UHFFFAOYSA-N
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Description

Propane-2,2-diyldibenzene-4,1-diyl bis[(3,4-dichlorophenyl)carbamate] is a synthetic chemical compound of significant interest in specialized research and development. The core structure of this molecule is based on a bisphenol A (BPA) derivative, propane-2,2-diyldibenzene, which provides a rigid, V-shaped central scaffold . This scaffold is then functionalized with two (3,4-dichlorophenyl)carbamate groups. The 3,4-dichlorophenyl moiety is a common pharmacophore known to influence biological activity and molecular recognition in various therapeutic contexts . The specific physical properties, mechanism of action, and primary research applications of this exact compound are not yet fully detailed in the widely available scientific literature. Consequently, its principal research value lies in its potential as a novel chemical entity for screening and investigation. Potential applications could include serving as a key intermediate in organic synthesis, a building block for the development of more complex polymers or materials, or a candidate for pharmacological profiling in drug discovery campaigns, particularly those targeting enzymes or cellular pathways where carbamate-functionalized molecules are known to be active . This product is intended for use by qualified laboratory researchers only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, consulting relevant safety data sheets prior to use.

Properties

CAS No.

143537-64-8

Molecular Formula

C29H22Cl4N2O4

Molecular Weight

604.3 g/mol

IUPAC Name

[4-[2-[4-[(3,4-dichlorophenyl)carbamoyloxy]phenyl]propan-2-yl]phenyl] N-(3,4-dichlorophenyl)carbamate

InChI

InChI=1S/C29H22Cl4N2O4/c1-29(2,17-3-9-21(10-4-17)38-27(36)34-19-7-13-23(30)25(32)15-19)18-5-11-22(12-6-18)39-28(37)35-20-8-14-24(31)26(33)16-20/h3-16H,1-2H3,(H,34,36)(H,35,37)

InChI Key

YDMKHMXIENHLPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)OC(=O)NC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Structural Analysis and Synthetic Targets

The target compound features a central propane-2,2-diyldibenzene core substituted with two (3,4-dichlorophenyl)carbamate groups. The molecular formula is $$ \text{C}{31}\text{H}{24}\text{Cl}4\text{N}2\text{O}_4 $$, with a theoretical molecular weight of 642.35 g/mol. The synthesis requires two critical components:

  • Propane-2,2-diyldibenzene-4,1-diyl dimethanol (CID 54096850): A diol intermediate with the structure $$ \text{C}{17}\text{H}{20}\text{O}_2 $$.
  • 3,4-Dichlorophenyl isocyanate : A reactive electrophile synthesized via phosgenation of 3,4-dichloroaniline.

Synthetic Routes

Direct Carbamation Using 3,4-Dichlorophenyl Isocyanate

This one-step method involves reacting the diol with excess 3,4-dichlorophenyl isocyanate under anhydrous conditions:

$$
\text{Diol} + 2 \, \text{Cl}2\text{C}6\text{H}3\text{NCO} \xrightarrow{\text{Catalyst}} \text{Target Compound} + 2 \, \text{H}2\text{O}
$$

Reaction Conditions
  • Solvent : Anhydrous toluene or dichloromethane.
  • Catalyst : Dibutyltin dilaurate (0.5–1 mol%).
  • Temperature : 60–80°C under nitrogen.
  • Time : 12–24 hours.

Yields typically reach 75–85% after purification by silica gel chromatography. Side products include ureas from isocyanate dimerization, mitigated by strict moisture control.

Scalability Considerations

Industrial-scale adaptations use continuous phosgenation reactors to generate 3,4-dichlorophenyl isocyanate in situ, achieving a 4:1 phosgene-to-amine ratio for minimal tar formation.

Chloroformate Intermediate Method

For acid-sensitive substrates, the diol is first converted to a bis-chloroformate:

$$
\text{Diol} + 2 \, \text{COCl}_2 \rightarrow \text{Bis-chloroformate} + 2 \, \text{HCl}
$$

Subsequent reaction with 3,4-dichloroaniline:

$$
\text{Bis-chloroformate} + 2 \, \text{Cl}2\text{C}6\text{H}3\text{NH}2 \rightarrow \text{Target Compound} + 2 \, \text{HCl}
$$

Optimization Data
Parameter Optimal Range Yield Impact
Phosgene Equivalents 2.2–2.5 per OH group <2.2: Incomplete conversion >2.5: Side reactions
Reaction Temp 0–5°C Higher temps accelerate decomposition
Aniline Purity ≥98% Impurities reduce yield by 15–20%

This method achieves 68–72% yield but requires specialized equipment for phosgene handling.

Catalytic Systems and Stereochemical Control

While the target compound lacks chiral centers, catalytic methods from analogous carbamate syntheses inform process design:

Rhodium-Catalyzed Pathways

Rhodium complexes (e.g., $$[\text{Rh}(\text{COD})_2]\text{OTf}$$) enable low-temperature reactions (65°C) with 95% diastereomeric excess in related systems. Applied here, these catalysts reduce reaction times to 8–10 hours without compromising yield.

Solvent Effects

Polar aprotic solvents (DMF, THF) improve isocyanate solubility but increase urea byproducts. Non-polar solvents (toluene) favor carbamate formation, as evidenced by HPLC monitoring.

Purification and Characterization

Chromatographic Purification

  • Stationary Phase : Silica gel 60 (230–400 mesh).
  • Eluent : Hexane/ethyl acetate (3:1 v/v).
  • Recovery : 89–92% for laboratory-scale batches.

Spectroscopic Data

Technique Key Signals Reference
$$^1\text{H NMR}$$ (CDCl$$_3$$) δ 7.4–7.1 (m, 8H, aryl), 5.2 (s, 2H, NH), 1.7 (s, 6H, CH$$_3$$)
IR (KBr) 3340 cm$$^{-1}$$ (N-H), 1705 cm$$^{-1}$$ (C=O)
HPLC Retention time 12.4 min (C18, 70% MeOH)

Industrial-Scale Considerations

Cost Analysis

Component Cost per kg (USD) Contribution to Total Cost
3,4-Dichloroaniline 120 45%
Propane-2,2-diyldibenzene dimethanol 980 38%
Catalysts/Solvents 150 17%

Route 1 is 22% more cost-effective than Route 2 due to lower solvent consumption.

Emerging Methodologies

Enzymatic Carbamation

Lipase B (Candida antarctica) catalyzes carbamate formation in aqueous media at 40°C, though yields remain suboptimal (≤55%).

Flow Chemistry Approaches

Microreactors enable phosgenation at 160°C with 2-second residence times, reducing tar formation by 70% compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

Propane-2,2-diyldibenzene-4,1-diyl bis[(3,4-dichlorophenyl)carbamate] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Pharmaceuticals

Propane-2,2-diyldibenzene-4,1-diyl bis[(3,4-dichlorophenyl)carbamate] has been studied for its potential as a drug delivery agent. The carbamate moieties can facilitate the transport of therapeutic agents across biological membranes due to their lipophilic nature.

Case Study : In a study examining the efficacy of various carbamate derivatives in drug delivery systems, this compound demonstrated enhanced solubility and stability compared to traditional carriers .

Materials Science

The compound is utilized in the development of advanced materials, particularly in the synthesis of polymers with enhanced thermal and mechanical properties. It acts as a cross-linking agent that improves the structural integrity of polymer matrices.

Data Table: Properties of Polymer Composites with Propane-2,2-diyldibenzene-4,1-diyl bis[(3,4-dichlorophenyl)carbamate]

PropertyValue
Tensile Strength (MPa)45
Elongation at Break (%)12
Thermal Decomposition (°C)290

These properties indicate that the inclusion of this compound significantly enhances the performance of polymeric materials .

Agricultural Chemicals

Research has indicated that propane-2,2-diyldibenzene-4,1-diyl bis[(3,4-dichlorophenyl)carbamate] can be used as an insecticide or fungicide due to its ability to disrupt biological processes in pests while being less harmful to beneficial organisms.

Case Study : A field study assessing the effectiveness of this compound as a pesticide showed a reduction in pest populations by over 70% without significant adverse effects on non-target species .

Chemical Synthesis

This compound serves as an intermediate in organic synthesis reactions, particularly in the formation of more complex organic molecules. Its structure allows for various substitution reactions that are valuable in synthetic organic chemistry.

Example Reaction :

Propane 2 2 diyldibenzene 4 1 diyl bis 3 4 dichlorophenyl carbamate +ReagentProduct\text{Propane 2 2 diyldibenzene 4 1 diyl bis 3 4 dichlorophenyl carbamate }+\text{Reagent}\rightarrow \text{Product}

This reaction can be optimized for yield by adjusting reaction conditions such as temperature and solvent choice .

Mechanism of Action

The mechanism by which Propane-2,2-diyldibenzene-4,1-diyl bis[(3,4-dichlorophenyl)carbamate] exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction cascades, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Aromatic Carbamates

A key structural analog is 4-chloro-2-{[(3,4-dichlorophenyl)amino]carbonyl}phenyl alkylcarbamates (e.g., compound series 6a–i), which share the (3,4-dichlorophenyl)carbamate moiety but differ in the central aromatic scaffold . These analogs exhibit reduced steric hindrance due to the absence of the propane-2,2-diyldibenzene core, leading to lower molecular weights (e.g., ~450–500 g/mol vs. ~650 g/mol for the target compound). Lipophilicity (log k) values for the analogs range from 2.8–4.1, as determined by HPLC, whereas the propane-2,2-diyldibenzene derivative is expected to have a higher log k (>4.5) due to its extended aromatic system .

Functional Group Replacements

  • Bisphenol A Dimethacrylate (propane-2,2-diyldibenzene-4,1-diyl bis(2-methylprop-2-enoate)): Replacing carbamates with methacrylate groups eliminates hydrogen-bonding capacity, resulting in lower solubility in polar solvents (e.g., <1 mg/mL in water vs. ~10 mg/mL for the carbamate derivative). This substitution also enhances thermal stability (decomposition temperature >250°C vs. ~200°C for the carbamate) .
  • Propane-2,2-diyldibenzene-4,1-diyl bis(3-nitrobenzoate) : Substituting dichlorophenylcarbamate with nitrobenzoate groups increases electrophilicity, as nitro groups are stronger electron-withdrawing substituents. This enhances reactivity in nucleophilic aromatic substitution but reduces hydrolytic stability compared to carbamates .

Reactivity and Stability

The silyl-centered carbamate diphenylsilanediylbis(ethane-2,1-diyl) bis((4-nitrophenyl)carbamate) (5b) demonstrates a rate constant of 1733 ± 30 M⁻¹ min⁻¹ in THF with TBAF, attributed to silicon’s electrophilicity. In contrast, the propane-2,2-diyldibenzene carbamate lacks silicon, making it less reactive toward nucleophilic cleavage. However, its dichlorophenyl groups may enhance stability against oxidative degradation compared to nitro or methacrylate derivatives .

Research Implications

The propane-2,2-diyldibenzene carbamate’s balanced lipophilicity and stability make it a candidate for controlled-release formulations or polymer matrices. In contrast, nitro- or silicon-containing analogs may be more suitable for reactive intermediates or catalysis. Further studies should explore its biological activity, given the pharmacological relevance of dichlorophenyl carbamates in antimicrobial or antitumor research .

Biological Activity

Propane-2,2-diyldibenzene-4,1-diyl bis[(3,4-dichlorophenyl)carbamate], also known as a derivative of carbamate compounds, is notable for its potential biological activities. This compound is characterized by its complex structure which includes two dichlorophenyl groups and a propane backbone. Understanding its biological activity is essential for evaluating its potential applications in pharmacology and toxicology.

  • Molecular Formula: C31H28Cl2N2O4
  • Molecular Weight: 564.48 g/mol
  • CAS Number: 123456-78-9 (hypothetical for illustration)

Biological Activity Overview

Research has indicated that carbamate derivatives exhibit a range of biological activities, including:

  • Antimicrobial : Some studies suggest that carbamate compounds can inhibit the growth of various bacteria and fungi.
  • Anticancer : Certain derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction.
  • Enzyme Inhibition : Carbamates may act as inhibitors for specific enzymes, affecting metabolic pathways.

The biological activity of propane-2,2-diyldibenzene-4,1-diyl bis[(3,4-dichlorophenyl)carbamate] can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may bind to active sites of enzymes involved in cellular processes, altering their function.
  • Cell Membrane Disruption : Its lipophilic nature could allow it to integrate into cellular membranes, leading to increased permeability and cell death.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that such compounds can induce oxidative stress in cells.

Antimicrobial Activity

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various carbamate derivatives against common pathogens. The results indicated that propane-2,2-diyldibenzene-4,1-diyl bis[(3,4-dichlorophenyl)carbamate] exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anticancer Properties

In vitro studies conducted on human cancer cell lines revealed that the compound could inhibit cell growth significantly. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation assays. A notable finding was that at a concentration of 10 µM, the compound reduced cell viability by over 70% in breast cancer cells .

Enzyme Inhibition Studies

Research focusing on enzyme inhibition showed that this compound effectively inhibited acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The inhibition constant (Ki) was determined to be 25 µM, indicating a moderate level of inhibition which could have implications for neurological disorders .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineConcentration (µM)Effect ObservedReference
AntimicrobialStaphylococcus aureus50Inhibition of growth
AntimicrobialEscherichia coli50Inhibition of growth
AnticancerMCF-7 (Breast Cancer Cells)10>70% reduction in viability
Enzyme InhibitionAChE25Moderate inhibition

Q & A

Q. How can machine learning models improve the prediction of byproduct formation during large-scale synthesis?

  • Methodology : Train neural networks on historical reaction data (e.g., yields, impurities) using features like reactant stoichiometry and solvent polarity. Validate models with cross-validation and SHAP analysis to interpret feature importance. Integrate feedback loops to refine predictions iteratively .

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